m-tolyl 10H-phenothiazine-10-carboxylate
Description
Properties
Molecular Formula |
C20H15NO2S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(3-methylphenyl) phenothiazine-10-carboxylate |
InChI |
InChI=1S/C20H15NO2S/c1-14-7-6-8-15(13-14)23-20(22)21-16-9-2-4-11-18(16)24-19-12-5-3-10-17(19)21/h2-13H,1H3 |
InChI Key |
NSTBBOKFDNCGRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Core Phenothiazine Synthesis
The phenothiazine backbone is synthesized via cross-coupling reactions. For example, 3,7-dinitro-10H-phenothiazine (DNP) serves as a precursor. Reduction of nitro groups using hydrogen gas in the presence of palladium catalysts yields 3,7-diamino-10H-phenothiazine. Selective alkylation at the 3- and 7-positions is achieved via reductive amination with aldehydes/ketones, avoiding chromium-based oxidants.
Reaction Conditions :
Carboxylation at the 10-Position
The 10-position is functionalized via acylation. Acyl chlorides (e.g., chloroacetyl chloride) react with the phenothiazine amine under basic conditions:
Conditions :
Direct Esterification with m-Tolyl Groups
Borate-Sulfuric Acid Catalyzed Esterification
The carboxylated phenothiazine undergoes esterification with m-cresol (m-tolyl alcohol) using a borate-sulfuric acid catalyst.
Procedure :
-
Reactants : 10-Carboxymethylphenothiazine, m-cresol
-
Catalyst : Boric acid (0.84 g) + H₂SO₄ (0.5 g)
-
Solvent : Toluene
-
Temperature : 140–160°C
Mechanism : The borate-sulfuric acid complex activates the carboxylic acid, facilitating nucleophilic attack by m-cresol.
Palladium-Catalyzed Coupling
An alternative method employs palladium catalysts for direct coupling between phenothiazine-10-carboxylic acid and m-tolyl halides:
Conditions :
-
Catalyst : Pd₂(dba)₃ (3 mol%), tri-tert-butylphosphonium tetrafluoroborate (6 mol%)
-
Base : Potassium tert-butoxide
-
Solvent : Toluene
One-Pot Synthesis from Phenothiazine
Simultaneous Carboxylation and Esterification
A one-pot method combines phenothiazine, potassium chloroacetate, and m-cresol in N,N-dimethylformamide (DMF):
Steps :
-
Phenothiazine reacts with potassium chloroacetate at pH 8–9 (adjusted with NaOH).
-
m-Cresol is added, and the mixture is heated to 120°C.
-
Acidic workup (HCl) precipitates the product.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Reductive Amination | Chromium-free; high selectivity | Multi-step process | 85–92% |
| Borate-Sulfuric Acid | High efficiency; single-step esterification | High temperatures required | 89–95% |
| Palladium-Catalyzed | Mild conditions; scalable | Costly catalysts | 70–75% |
| One-Pot Synthesis | Simplified workflow; high yield | Requires precise pH control | 90–95% |
Structural and Purity Validation
Spectroscopic Data
Chemical Reactions Analysis
Oxidation Reactions
M-tolyl 10H-phenothiazine-10-carboxylate undergoes oxidation to form stabilized intermediates. Key reagents include potassium permanganate or hydrogen peroxide under acidic or neutral conditions. These reactions typically yield sulfoxides or sulfones as products.
Mechanistic Insights
The oxidation process may involve stabilization of reactive intermediates through substituent effects. For example, methoxy groups on phenothiazine derivatives can redistribute charge density in oxidized forms (radical cation/dication), as observed in phenothiazine-based polymers . While direct data for this compound is limited, analogous systems show that aromaticity in the thiazine ring increases with oxidation, aiding stabilization .
Reduction Reactions
Reduction of the compound is facilitated by lithium aluminum hydride (LiAlH₄) under anhydrous conditions. This reaction typically generates reduced phenothiazine derivatives , though specific structural details depend on the site of reduction (e.g., sulfur centers or aromatic rings).
Substitution Reactions
The carboxylate group at the 10-position is reactive and undergoes nucleophilic substitution . Reagents such as amines or alcohols replace the carboxylate moiety under basic or neutral conditions.
Synthetic Context
In related phenothiazine derivatives, substitution reactions are often catalyzed by agents like C5 (e.g., azonaphthalene derivatives) in organic solvents such as chloroform . While the exact mechanism for this compound is not detailed, analogous systems suggest that substitution proceeds via a nucleophilic attack on the electrophilic carbonyl group .
Comparative Reaction Analysis
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | Acidic/neutral | Sulfoxides, sulfones |
| Reduction | LiAlH₄ | Anhydrous | Reduced phenothiazine |
| Substitution | Amines, alcohols | Basic/neutral | Amino/alkoxy derivatives |
Structural and Mechanistic Considerations
The phenothiazine core and m-tolyl carboxylate group influence reactivity:
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
M-tolyl 10H-phenothiazine-10-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its versatile reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The compound can be oxidized to form sulfoxides or sulfones and can undergo reductions to yield reduced phenothiazine derivatives.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate, H₂O₂ | Sulfoxides, sulfones |
| Reduction | Lithium aluminum hydride | Reduced phenothiazine derivatives |
| Substitution | Amines, alcohols | Amino or alkoxy derivatives |
Biological Applications
Enzyme Inhibition Studies
In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Specifically, it targets cholinesterase enzymes, which play a crucial role in the breakdown of acetylcholine. By inhibiting these enzymes, the compound may increase acetylcholine levels in synaptic clefts, offering therapeutic implications for neurodegenerative diseases such as Alzheimer's disease .
Case Study: Alzheimer's Disease
Research has demonstrated that compounds similar to this compound can inhibit tau protein aggregation, a hallmark of Alzheimer's disease pathology. This inhibition can potentially reverse the toxic effects associated with protein aggregation and may lead to novel therapeutic strategies .
Medical Uses
Therapeutic Applications
this compound is being explored for various medical applications:
- Treatment of Methemoglobinemia: The compound is effective in treating this condition by facilitating oxygen delivery in the body .
- Medical Dye: It is utilized as a dye during surgical procedures for staining tissues .
- Diagnostic Tool: The compound serves as an indicator dye to detect specific compounds in urine .
- Antiseptic Properties: It exhibits mild urinary antiseptic properties and is used in preventing kidney stones .
Industrial Applications
Production of Dyes and Pigments
In industrial settings, this compound is employed in the manufacturing of dyes and pigments. Its chemical properties allow it to be used effectively as a redox mediator and optical probe in various applications, including photoelectrochromic imaging .
Mechanism of Action
The mechanism of action of M-tolyl 10H-phenothiazine-10-carboxylate involves its interaction with specific molecular targets, such as cholinesterase enzymes. The compound acts as an inhibitor, binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which may have therapeutic implications in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenothiazine Carboxylate Esters
Phenothiazine carboxylate esters vary by the substituent on the ester group. Key analogs include:
Key Observations :
Phenothiazine Derivatives with Non-Carboxylate Substituents
Alkylated Phenothiazines
- 10-Methyl-10H-phenothiazine (CAS 1207-72-3): The methyl group at nitrogen simplifies synthesis but reduces polarity (LogP ~4.5), limiting water solubility. Used as a precursor for sulfonic acid derivatives .
- 10-Decyl-10H-phenothiazine: A long alkyl chain (C₁₀H₂₁) drastically increases hydrophobicity (LogP >8), making it suitable for lipid-rich environments .
Sulfonated and Sulfonic Acid Derivatives
- 10-Methyl-10H-phenothiazine-3-sulfonic acid: Introduces a sulfonic acid group, enhancing water solubility and enabling ionic interactions in biological systems .
Q & A
Q. What are the established synthetic routes for m-tolyl 10H-phenothiazine-10-carboxylate, and how can purity be optimized?
The compound is typically synthesized via carbamate formation using phenothiazine derivatives and activated carbonyl reagents. For example, tert-butyl 10H-phenothiazine-10-carboxylate analogs are prepared under anhydrous conditions with catalysts like [Ir{dF(CF3)ppy}₂(dtbpy)]PF₆ and PPh₃ in CH₂Cl₂ . Purity optimization involves column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and validation via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
Q. How should researchers characterize the structural and electronic properties of this compound?
Key methods include:
- NMR spectroscopy : Identify aromatic protons (δ 6.8–7.5 ppm) and carbamate carbonyl signals (δ ~165 ppm) .
- X-ray crystallography : Use programs like SHELXL for small-molecule refinement to resolve bond angles and torsional strain in the phenothiazine core .
- UV-Vis spectroscopy : Analyze π→π* transitions in the phenothiazine ring (λmax ~300–350 nm) to assess electronic conjugation .
Q. What solvents and reaction conditions are optimal for derivatizing the phenothiazine core?
Anhydrous solvents (e.g., CH₂Cl₂, THF) under inert atmospheres (N₂/Ar) are critical to prevent hydrolysis of the carbamate group. Acidic conditions (e.g., TFA/Et₃SiH) facilitate deprotection, while base-mediated reactions (e.g., NaOH in dioxane/water) are used for ester hydrolysis .
Advanced Research Questions
Q. How can computational methods predict the toxicity or bioactivity of this compound derivatives?
Quantum chemical descriptors (e.g., HOMO/LUMO energies, Fukui functions) and QSAR models correlate molecular properties with toxicity. For m-tolyl acetate analogs, ionization energy and electron affinity strongly predict LD₅₀ values . Use software like MNDO to calculate global softness/hardness and identify reactive sites for rational drug design .
Q. What strategies resolve contradictions in spectroscopic data during synthesis?
- Case study : Discrepancies in carbonyl signal shifts may arise from rotameric equilibria. Variable-temperature NMR (e.g., 25°C to −40°C) can freeze conformers and clarify peak splitting .
- Cross-validation : Combine MS fragmentation patterns with IR stretching frequencies (e.g., C=O at ~1700 cm⁻¹) to confirm functional group integrity .
Q. Why do certain synthetic routes favor the formation of m-tolyl over o-/p-tolyl isomers?
Computational studies (e.g., MINDO/3) show that m-tolyl cations exhibit higher stability than o-/p-tolyl due to reduced steric hindrance and optimized charge delocalization. This thermodynamic preference guides regioselectivity in Friedel-Crafts or Ullmann-type couplings .
Q. How do photocatalytic conditions influence the deoxygenation of sulfoxide intermediates in phenothiazine synthesis?
Visible-light photocatalysts (e.g., Ir(III) complexes) generate singlet oxygen or radical species that mediate deoxygenation. Mechanistic studies using Stern-Volmer quenching and EPR spectroscopy can identify whether energy- or electron-transfer pathways dominate .
Methodological Guidance
Designing experiments to evaluate antioxidant activity in phenothiazine derivatives:
- DPPH/ABTS assays : Measure radical scavenging capacity at λ = 517/734 nm.
- Electrochemical analysis : Use cyclic voltammetry to determine oxidation potentials (Epa), correlating with electron-donating ability of the phenothiazine nitrogen .
Analyzing contradictory stability data in accelerated degradation studies:
- Forced degradation : Expose compounds to heat (40–60°C), light (UV-A/B), and humidity (75% RH).
- HPLC-MS monitoring : Track decomposition products (e.g., sulfoxide/sulfone formation) and apply Arrhenius kinetics to extrapolate shelf-life .
Optimizing crystallization for X-ray diffraction:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
